molecular formula C11H16N2O2 B8741014 2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethanol CAS No. 58066-96-9

2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethanol

Cat. No.: B8741014
CAS No.: 58066-96-9
M. Wt: 208.26 g/mol
InChI Key: GORXOMQYBYURLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethanol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58066-96-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(N-ethyl-3-methyl-4-nitrosoanilino)ethanol

InChI

InChI=1S/C11H16N2O2/c1-3-13(6-7-14)10-4-5-11(12-15)9(2)8-10/h4-5,8,14H,3,6-7H2,1-2H3

InChI Key

GORXOMQYBYURLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

360 g of N-ethyl-N-(2-hydroxyethyl)-m-toluidine and 1,250 g of water are initially introduced into a stirred flask. 196 g of concentrated sulfuric acid are added, while stirring and cooling. During this addition, the internal temperature should not rise above 50°. After cooling to 0°, 187 g of isopropyl nitrite is allowed to run in slowly at -2° to +2°. The excess of nitrite is then removed in the customary manner with amidosulfonic acid. The reaction mixture is brought to room temperature and degassed under reduced pressure. 60 g of prereduced Pd/C (5%) is added to this solution as the catalyst and the N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline, which has not been isolated, is hydrogenated at 20° to 40° under a gauge pressure of 0.4 bar of hydrogen. When the reaction has ended, the reaction batch is let down, the catalyst is filtered off and the reaction mixture is concentrated.
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.